Cas no 108365-87-3 (9,10-Anthracenedimethanamine,N,N'-bis[2-(dimethylamino)ethyl]- (9CI))

9,10-Anthracenedimethanamine,N,N'-bis[2-(dimethylamino)ethyl]- (9CI) structure
108365-87-3 structure
Product Name:9,10-Anthracenedimethanamine,N,N'-bis[2-(dimethylamino)ethyl]- (9CI)
CAS-nummer:108365-87-3
MF:C24H34N4
MW:378.553565502167
CID:187857
PubChem ID:60242
Update Time:2025-04-19

9,10-Anthracenedimethanamine,N,N'-bis[2-(dimethylamino)ethyl]- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 9,10-Anthracenedimethanamine,N,N'-bis[2-(dimethylamino)ethyl]- (9CI)
    • N'-[[10-(aminomethyl)anthracen-9-yl]methyl]-N'-[2-(dimethylamino)ethyl]-N,N-dimethylethane-1,2-diamine
    • 9,10-bis-[N-(2-dimethylaminoethyl)aminomethyl]anthracene
    • ACMC-20mbhs
    • AG-D-24763
    • CTK4A6016
    • N,N-bis[2-(dimethylamino)ethyl]-9,10-anthracenebis(methylamine)
    • CHEMBL287188
    • 9,10-ANTHRACENEBIS(METHYLAMINE), N,N'-BIS(2-(DIMETHYLAMINO)ETHYL)-
    • N-[[10-[[2-(dimethylamino)ethylamino]methyl]anthracen-9-yl]methyl]-N',N'-dimethylethane-1,2-diamine
    • NSC-622293
    • N~1~,N~1'~-[Anthracene-9,10-diylbis(methylene)]bis(N~2~,N~2~-dimethylethane-1,2-diamine)
    • 108365-87-3
    • N(1),N(1)'-(anthracene-9,10-diyldimethanediyl)bis(N(2),N(2)-dimethylethane-1,2-diamine)
    • CHEBI:52114
    • Q27123249
    • BRN 3629218
    • NCI60_006478
    • DTXSID10910702
    • NQNIIYOBGWAPDR-UHFFFAOYSA-N
    • NSC622293
    • SCHEMBL9189034
    • N,N'-Bis(2-(dimethylamino)ethyl)-9,10-anthracenebis(methylamine)
    • Inchi: 1S/C24H34N4/c1-27(2)15-13-25-17-23-19-9-5-7-11-21(19)24(18-26-14-16-28(3)4)22-12-8-6-10-20(22)23/h5-12,25-26H,13-18H2,1-4H3
    • InChI-sleutel: NQNIIYOBGWAPDR-UHFFFAOYSA-N
    • LACHT: N(CCN(C)C)CC1C2C=CC=CC=2C(CNCCN(C)C)=C2C=CC=CC=12

Berekende eigenschappen

  • Exacte massa: 378.27862
  • Monoisotopische massa: 378.27834710g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 10
  • Complexiteit: 374
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.2
  • Topologisch pooloppervlak: 30.5Ų

Experimentele eigenschappen

  • PSA: 30.54
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